molecular formula C7H17NO2 B1607342 3,3'-(Methylazanediyl)bis(propan-1-ol) CAS No. 2158-67-0

3,3'-(Methylazanediyl)bis(propan-1-ol)

Cat. No.: B1607342
CAS No.: 2158-67-0
M. Wt: 147.22 g/mol
InChI Key: PZWOAAMXFPKLPM-UHFFFAOYSA-N
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Description

3,3’-(Methylazanediyl)bis(propan-1-ol) is an organic compound with the molecular formula C7H17NO2. It is also known by its IUPAC name, 3-(3-hydroxypropylamino)propan-1-ol. This compound is characterized by the presence of two hydroxyl groups and a secondary amine group, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Methylazanediyl)bis(propan-1-ol) typically involves the reaction of 3-chloropropanol with methylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of 3,3’-(Methylazanediyl)bis(propan-1-ol) follows a similar synthetic route but is optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Methylazanediyl)bis(propan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces halides or esters.

Scientific Research Applications

3,3’-(Methylazanediyl)bis(propan-1-ol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Methylazanediyl)bis(propan-1-ol) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the amine group can participate in nucleophilic reactions. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Methylazanediyl)bis(propan-1-ol) is unique due to its combination of hydroxyl and secondary amine groups, which provide a versatile platform for chemical modifications. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

3-[3-hydroxypropyl(methyl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-8(4-2-6-9)5-3-7-10/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWOAAMXFPKLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944186
Record name 3,3'-(Methylazanediyl)di(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-67-0
Record name NSC21214
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-(Methylazanediyl)di(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To this aqueous N-(3-hydroxypropyl)methylamine solution is added a second 249.5 g portion of 3-chloro-1-propanol, and the resulting mixture is heated under reflux at a temperature of approximately 105° C. for a period of about 5 hours, during which time about 195 grams of a 50% aqueous sodium hydroxide solution is added slowly at a rate sufficient to maintain the pH between about 8 and 9. The reaction mixture is cooled to room temperature, filtered, and the filtered aqueous solution is extracted with three 500 ml-portions of n-butanol. The butanol extracts are combined, evaporated to a small volume in vacuo, and the residual slurry is triturated with 300 ml of ethyl ether. The resulting ethereal slurry is filtered, thereby removing insoluble inorganic solid material, and the latter is washed with 100 ml of ethyl ether. The ether solution and washings are combined, the ether is evaporated therefrom in vacuo, and the residual oil is distilled in vacuo to give about 123 grams of N,N-bis(3-hydroxypropyl)methylamine; b.p. 110° C. at 150 microns pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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